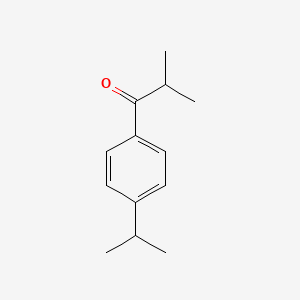

2-(4-Isobutyrylphenyl)propane

Overview

Description

“2-(4-Isobutyrylphenyl)propane” is a synthetic compound with the empirical formula C13H18O and a molecular weight of 190.28 . It is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and pharma release testing .

Molecular Structure Analysis

The molecular structure of “2-(4-Isobutyrylphenyl)propane” is represented by the empirical formula C13H18O . The molecular weight of this compound is 190.28 .

Physical And Chemical Properties Analysis

“2-(4-Isobutyrylphenyl)propane” is a liquid at room temperature . It has a molecular weight of 190.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Bioremediation

- BPA, related to 2-(4-Isobutyrylphenyl)propane, is widely used in industrial and residential applications. Its degradation and bioremediation are significant due to its classification as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) demonstrated the effectiveness of a laccase/Reverse Micelles system in eliminating BPA, highlighting a potential method for bioremediation of phenolic environmental pollutants (Chhaya & Gupte, 2013).

Materials Science

- In dentistry, bis-GMA, a compound related to 2-(4-Isobutyrylphenyl)propane, is used in composite resin systems. Its isomers, including iso-bis-GMA, and residual chemicals remain in commercial products. Fujisawa (1994) conducted a study involving NMR spectroscopy to differentiate and characterize these monomers, contributing to the understanding of dental materials (Fujisawa, 1994).

Environmental Impact

- BPA, a relative of 2-(4-Isobutyrylphenyl)propane, is used in making plastics and resins. Studies by Kang, Aasi, and Katayama (2007), and Im and Löffler (2016) examined its endocrine-disruptive effects on aquatic organisms and its fate in terrestrial and aquatic environments. These studies provide insights into the environmental impact and degradation processes of compounds like BPA (Kang, Aasi, & Katayama, 2007), (Im & Löffler, 2016).

Chemistry and Engineering

- Research on the catalytic performance of activated metalloporphyrins by Ellis (1990) and on propane dehydrogenation technologies by Nawaz (2015) offers insights into chemical processes relevant to the conversion and utilization of compounds like 2-(4-Isobutyrylphenyl)propane in industrial contexts (Ellis, 1990), (Nawaz, 2015).

Safety and Hazards

When handling “2-(4-Isobutyrylphenyl)propane”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFMRLNOMBWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401233 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutyrylphenyl)propane | |

CAS RN |

72846-62-9 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)

![methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate](/img/structure/B1598884.png)

![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)